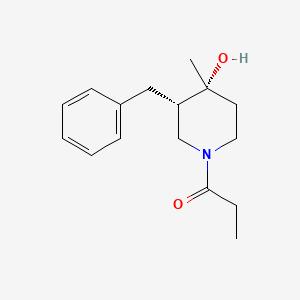![molecular formula C19H14ClN3 B5404740 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, also known as CPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPP is a pyrazolopyrimidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug discovery and development.
Mécanisme D'action
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by interacting with various molecular targets, including protein kinases, DNA topoisomerases, and tubulin. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the cleavage of various cellular proteins and DNA fragmentation. Furthermore, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in cell adhesion and motility.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits several advantages for laboratory experiments, including a unique chemical structure, potent pharmacological activities, and ease of synthesis. However, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine also exhibits certain limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
Several future directions for 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine research include the development of novel 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's pharmacological effects, and the evaluation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's therapeutic potential in preclinical and clinical studies. Additionally, the development of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-based drug delivery systems and the investigation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's potential applications in other disease areas, such as neurodegenerative disorders, are also promising avenues for future research.
Méthodes De Synthèse
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be synthesized via several methods, including a one-pot reaction of 4-chloroaniline, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of triethylamine and acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization and elimination, resulting in the formation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Several studies have shown that 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-15(5-3-13)18-10-11-21-19-17(12-22-23(18)19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCMTNCHMXUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)

![sec-butyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5404684.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5404697.png)

![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![3-(2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5404724.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)

![1-(1-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5404760.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)